molecular formula C21H19BrO3 B15037900 3-[(4-bromobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[(4-bromobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B15037900
M. Wt: 399.3 g/mol
InChI Key: IISVMJNHPMFSPZ-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a bromophenyl group, a methoxy group, and a chromenone core

Properties

Molecular Formula

C21H19BrO3

Molecular Weight

399.3 g/mol

IUPAC Name

3-[(4-bromophenyl)methoxy]-4-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C21H19BrO3/c1-13-19(24-12-14-6-8-15(22)9-7-14)11-10-17-16-4-2-3-5-18(16)21(23)25-20(13)17/h6-11H,2-5,12H2,1H3

InChI Key

IISVMJNHPMFSPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple stepsThe chromenone core is then formed through a series of cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the methoxy group can participate in hydrogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-BROMOPHENYL)METHOXY]-4-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its combination of a chromenone core with a bromophenyl and methoxy group. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .

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